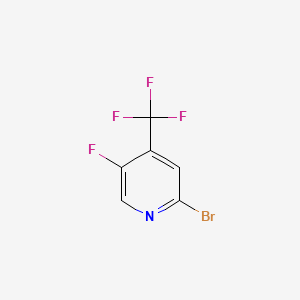

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a tri-substituted pyridine . It is used in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety .

Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involves a palladium-catalyzed α-arylation of a Refomatsky reagent . It can also be prepared by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string representation is FC(F)(F)c1ccc(Br)nc1 .Chemical Reactions Analysis

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . The refractive index is 1.478 . The density is 1.827 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .

- Results : The outcomes of these reactions are aminopyridines, which have various applications in the chemical industry .

- Field : Organic Chemistry

- Application : It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

- Results : The outcomes of these reactions are tetramethylbiphenyls, which have various applications in the chemical industry .

- Field : Medicinal Chemistry

- Application : 2-Bromo-4-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

- Results : The outcomes of these reactions are pyrazolopyridines, which are potential therapeutic agents for cancer and neurodegenerative diseases .

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Aminopyridines

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

Synthesis of Pyrazolopyridines as Kinase LRRK2 Inhibitors

Synthesis of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Applications

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Field : Organic Chemistry

- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : The outcomes of these reactions are several crop-protection products .

Synthesis of Trifluoromethylpyridines for Active Agrochemical and Pharmaceutical Ingredients

Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Field : Organic Chemistry

- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : The outcomes of these reactions are several crop-protection products .

Synthesis of Trifluoromethylpyridines for Active Agrochemical and Pharmaceutical Ingredients

Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine

Safety And Hazards

Zukünftige Richtungen

The future directions of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involve its use in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety . It is expected that many novel applications of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine will be discovered in the future .

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKUMEAWTPZERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)